molecular formula C25H18BrNO5 B15032182 2-(4-bromophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15032182
M. Wt: 492.3 g/mol
InChI Key: KAKQRBKZEWIFCI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.

    Formation of the Final Product: The final product is obtained by esterification of the intermediate compounds under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated

Properties

Molecular Formula

C25H18BrNO5

Molecular Weight

492.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H18BrNO5/c1-14-3-9-19(11-15(14)2)27-23(29)20-10-6-17(12-21(20)24(27)30)25(31)32-13-22(28)16-4-7-18(26)8-5-16/h3-12H,13H2,1-2H3

InChI Key

KAKQRBKZEWIFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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